2-Chloro-5-nitro-4-thiocyanatopyrimidine
Overview
Description
2-Chloro-5-nitro-4-thiocyanatopyrimidine is a chemical compound with the molecular formula C5HClN4O2S It is a pyrimidine derivative, characterized by the presence of chloro, nitro, and thiocyanato functional groups
Scientific Research Applications
2-Chloro-5-nitro-4-thiocyanatopyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitro-4-thiocyanatopyrimidine typically involves the reaction of 2-chloro-5-nitropyrimidine with thiocyanate ions. One common method includes the use of potassium thiocyanate in the presence of a suitable solvent such as dimethylformamide (DMF) at low temperatures . The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-nitro-4-thiocyanatopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thiocyanato group can be oxidized to form sulfonyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Major Products Formed
Substitution: Formation of amino or thiol derivatives.
Reduction: Formation of 2-chloro-5-amino-4-thiocyanatopyrimidine.
Oxidation: Formation of sulfonyl derivatives.
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitro-4-thiocyanatopyrimidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiocyanato group may also play a role in modulating the compound’s activity by interacting with thiol-containing enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitropyrimidine: Lacks the thiocyanato group, making it less versatile in certain reactions.
2-Amino-5-nitro-4-thiocyanatopyrimidine:
Uniqueness
2-Chloro-5-nitro-4-thiocyanatopyrimidine is unique due to the combination of chloro, nitro, and thiocyanato groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
(2-chloro-5-nitropyrimidin-4-yl) thiocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClN4O2S/c6-5-8-1-3(10(11)12)4(9-5)13-2-7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMBHKFNIKBISV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)SC#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610582 | |
Record name | 2-Chloro-5-nitropyrimidin-4-yl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98027-74-8 | |
Record name | 2-Chloro-5-nitropyrimidin-4-yl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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